molecular formula C13H12N4OS B2375962 (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448123-78-1

(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2375962
CAS No.: 1448123-78-1
M. Wt: 272.33
InChI Key: WBCQSKDLORHYAL-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group and a pyrrolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine ring substituted with a methylthio group. This can be achieved through the reaction of 2-chloropyridine with sodium methylthiolate under reflux conditions.

The pyrrolopyrimidine moiety can be synthesized separately through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde. The final step involves coupling the two moieties using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridine ring.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (Methylthio)methylpyrazine: A compound with a similar methylthio group but different ring structure.

    3-(Methylthio)propyl isothiocyanate: Another compound featuring a methylthio group but with an isothiocyanate functional group.

Uniqueness

(2-(Methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is unique due to its combination of a pyridine ring and a pyrrolopyrimidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(2-methylsulfanylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-19-12-10(3-2-4-15-12)13(18)17-6-9-5-14-8-16-11(9)7-17/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCQSKDLORHYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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